molecular formula C19H22N2O B12326352 16-Epikoumidine

16-Epikoumidine

Cat. No.: B12326352
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-FUQNDXKWSA-N
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Description

16-Epinormacusine B is a member of the sarpagine alkaloid family, which is known for its diverse structural variations and significant biological activities. This compound is particularly notable for its unique stereochemistry at the C-16 atom, distinguishing it from other members of the sarpagine alkaloid family .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Epinormacusine B involves a series of complex reactions. One of the key synthetic routes includes the use of a [5+2] cycloaddition reaction. This method has been employed to achieve the formal synthesis of 16-Epinormacusine B . Another approach involves the enantiospecific total synthesis from commercially available d-(+)-tryptophan methyl ester. This route includes asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 16-Epinormacusine B. Most of the synthesis methods are still confined to laboratory-scale research.

Chemical Reactions Analysis

Types of Reactions: 16-Epinormacusine B undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the sarpagine alkaloid family, such as 16-epi-vellosimine .

Mechanism of Action

The mechanism of action of 16-Epinormacusine B involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its unique stereochemistry, which allows it to interact with various biological molecules. detailed studies on its exact molecular targets and pathways are still limited .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[(15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-

InChI Key

VXTDUGOBAOLMED-FUQNDXKWSA-N

Isomeric SMILES

C/C=C\1/CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO

Origin of Product

United States

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